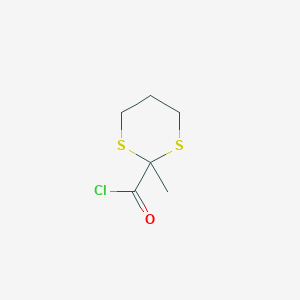

2-Methyl-1,3-dithiane-2-carbonyl chloride

Description

Historical Context and Evolution of 1,3-Dithiane (B146892) Chemistry

The chemistry of 1,3-dithianes gained prominence in the 1960s through the seminal work of E.J. Corey and Dieter Seebach. nih.govencyclopedia.pubsynarchive.comwikipedia.orgjk-sci.com Their research introduced the concept of "umpolung," a German term for polarity inversion, which fundamentally altered strategies in retrosynthetic analysis. rjstonline.comutoronto.cawikipedia.org Normally, a carbonyl carbon is electrophilic, reacting with nucleophiles. By converting an aldehyde into a 1,3-dithiane, the C-2 proton becomes sufficiently acidic to be removed by a strong base, such as n-butyllithium. wikipedia.orgyoutube.com This generates a nucleophilic carbanion at a position that was originally electrophilic.

This lithiated dithiane serves as a "masked acyl anion," a synthon that was previously inaccessible. wikipedia.org This groundbreaking development, often referred to as the Corey-Seebach reaction, allowed for the synthesis of ketones, α-hydroxy ketones, and 1,2-diketones from aldehydes, which was not possible through traditional methods like the aldol (B89426) condensation. nih.govwikipedia.orgjk-sci.com The evolution of this chemistry has seen its application in the total synthesis of numerous complex natural products, solidifying the role of 1,3-dithianes as indispensable tools in organic synthesis. nih.govencyclopedia.pubuwindsor.ca

Fundamental Principles of Acyl Chloride Reactivity and Utility

Acyl chlorides (or acid chlorides) are highly reactive derivatives of carboxylic acids, characterized by the functional group -COCl. chemguide.co.uk Their heightened reactivity stems from the electronic properties of the carbonyl group, which is bonded to two highly electronegative atoms: oxygen and chlorine. Both atoms inductively withdraw electron density from the carbonyl carbon, rendering it highly electrophilic and susceptible to nucleophilic attack. youtube.com

Acyl chlorides undergo nucleophilic acyl substitution, a two-stage addition-elimination mechanism. youtube.comchemguide.co.uklibretexts.org A nucleophile first adds to the electrophilic carbonyl carbon, forming a tetrahedral intermediate. Subsequently, the chloride ion is eliminated as a leaving group, regenerating the carbonyl double bond. chemguide.co.uk This high reactivity makes them exceptionally useful for synthesizing other carboxylic acid derivatives.

Key Reactions of Acyl Chlorides:

Hydrolysis: Rapid reaction with water to form the corresponding carboxylic acid. chemistrysteps.com

Alcoholysis: Reaction with alcohols to produce esters. chemguide.co.uk

Aminolysis: Reaction with ammonia (B1221849) or amines to yield amides. chemistrysteps.com

Acylation: Used in Friedel-Crafts acylation to form ketones.

Due to their reactivity, they are valuable intermediates but must be protected from moisture. chemistrysteps.com The conversion of a carboxylic acid to an acyl chloride is typically achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. chemguide.co.uklibretexts.org

Strategic Importance of 2-Substituted-1,3-dithianes as Synthetic Precursors

2-Substituted-1,3-dithianes are strategically vital in organic synthesis for two primary reasons: their function as carbonyl protecting groups and their role as masked acyl anions. youtube.comuwindsor.caorganic-chemistry.org The dithiane moiety is stable under both acidic and basic conditions, making it an effective protecting group for aldehydes and ketones while other transformations are carried out on the molecule. uwindsor.ca

The most significant application, however, lies in their use in umpolung chemistry. ddugu.ac.inquimicaorganica.org The generation of a 2-lithio-1,3-dithiane creates a potent carbon nucleophile that can react with a wide range of electrophiles. ddugu.ac.inacs.org This allows for the formation of new carbon-carbon bonds at the masked carbonyl position.

| Electrophile | Resulting Product after Dithiane Hydrolysis |

| Alkyl Halide (R-X) | Ketone (R'-CO-R) |

| Epoxide | β-Hydroxy Ketone |

| Aldehyde/Ketone | α-Hydroxy Ketone |

| Acyl Chloride | 1,2-Diketone |

| Carbon Dioxide (CO₂) | α-Keto Acid |

This table summarizes the outcomes of reacting a 2-lithio-1,3-dithiane with various electrophiles, followed by deprotection to reveal the final carbonyl compound. wikipedia.orgddugu.ac.inscribd.com

After the desired synthetic step, the dithiane group can be hydrolyzed back to the carbonyl group using various reagents, most commonly those containing mercury(II) salts. wikipedia.orgddugu.ac.in This versatility makes 2-substituted-1,3-dithianes powerful precursors for constructing complex molecular architectures. uwindsor.ca

Overview of Academic Research Trajectories for 2-Methyl-1,3-dithiane-2-carbonyl chloride

While extensive literature exists on the parent 2-methyl-1,3-dithiane (B1361393) and various 2-carboxy-1,3-dithiane derivatives, specific research focusing solely on this compound is not prominent in academic databases. researchgate.netrsc.orgthermofisher.com However, its synthesis and reactivity can be confidently predicted based on well-established principles of organic chemistry. The research trajectory for such a compound would logically follow a three-stage path: synthesis of the precursor, conversion to the target molecule, and exploration of its dual reactivity.

Proposed Synthesis:

Formation of 2-Methyl-1,3-dithiane: The precursor is synthesized by the acid-catalyzed reaction of acetaldehyde (B116499) with 1,3-propanedithiol (B87085). youtube.com

Carboxylation: The 2-methyl-1,3-dithiane is deprotonated at the methyl group using a strong base like n-butyllithium, followed by quenching the resulting anion with carbon dioxide (CO₂) to yield 2-methyl-1,3-dithiane-2-carboxylic acid after an acidic workup.

Formation of the Acyl Chloride: The synthesized carboxylic acid is then converted to the target acyl chloride, this compound, using a standard chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. chemguide.co.uklibretexts.orgorganic-chemistry.org

Expected Reactivity:

The compound possesses two distinct reactive sites: the highly electrophilic acyl chloride and the dithiane-masked ketone. This dual functionality suggests its utility as a bifunctional building block. The acyl chloride moiety would be expected to react readily with nucleophiles like alcohols, amines, and organometallic reagents. chemistrysteps.com The dithiane group, meanwhile, serves as a stable protecting group for the ketone, which can be unveiled at a later synthetic stage. This allows for selective transformations at the acyl chloride position without affecting the masked ketone.

| Reagent/Reaction | Expected Product at Acyl Chloride Site | Dithiane Moiety |

| H₂O | Carboxylic Acid | Intact |

| R'OH (Alcohol) | Ester | Intact |

| R'₂NH (Amine) | Amide | Intact |

| R'MgBr (Grignard) | Tertiary Alcohol (after 2 eq.) | Intact |

| HgCl₂/H₂O (Deprotection) | - | Ketone |

This table outlines the predicted selective reactions of this compound.

Scope and Organization of the Research Outline

This article is organized to provide a comprehensive overview of the chemical principles underpinning the synthesis and utility of this compound. It begins by establishing the historical and fundamental concepts of 1,3-dithiane and acyl chloride chemistry. It then explores the strategic importance of dithianes as synthetic precursors. The core of the article focuses on the specific academic research context for this compound, outlining its logical synthesis and predicted reactivity based on analogous systems. The structure is designed to build from general principles to the specific application and potential of this bifunctional molecule.

Structure

3D Structure

Properties

CAS No. |

64714-84-7 |

|---|---|

Molecular Formula |

C6H9ClOS2 |

Molecular Weight |

196.7 g/mol |

IUPAC Name |

2-methyl-1,3-dithiane-2-carbonyl chloride |

InChI |

InChI=1S/C6H9ClOS2/c1-6(5(7)8)9-3-2-4-10-6/h2-4H2,1H3 |

InChI Key |

YROFZXAGODCZQS-UHFFFAOYSA-N |

Canonical SMILES |

CC1(SCCCS1)C(=O)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Route Design for 2 Methyl 1,3 Dithiane 2 Carbonyl Chloride

Synthesis of Key Precursors: The 2-Methyl-1,3-dithiane (B1361393) Core

The foundational step in the synthesis is the construction of the 2-methyl-1,3-dithiane heterocyclic system. This is achieved through a two-stage process: the formation of the dithiane ring followed by the crucial functionalization at the C2 position.

The 1,3-dithiane (B146892) ring is typically formed by the reaction of a carbonyl compound with 1,3-propanedithiol (B87085). organic-chemistry.orgprepchem.com This reaction is a thioacetalization, where the oxygen of the carbonyl group is replaced by two sulfur atoms, forming a stable six-membered ring. The reaction is generally catalyzed by a Brønsted or Lewis acid. organic-chemistry.org

For the synthesis of the parent 2-methyl-1,3-dithiane, acetaldehyde (B116499) is the starting carbonyl compound. The reaction proceeds by mixing acetaldehyde with 1,3-propanedithiol in the presence of an acid catalyst, such as hydrogen chloride, in a suitable solvent like methylene (B1212753) chloride. prepchem.com

Interactive Data Table: Catalysts for Dithiane Formation

| Catalyst Type | Specific Example | Typical Conditions | Reference |

| Brønsted Acid | Hydrogen Chloride (HCl) | Gaseous HCl bubbled through the reaction mixture at low temperatures (0-5°C). | prepchem.com |

| Lewis Acid | Boron trifluoride etherate (BF₃·OEt₂) | Refluxing in a solvent like chloroform (B151607) with glacial acetic acid. | |

| Solid Acid | Tungstophosphoric acid (H₃PW₁₂O₄₀) | Solvent-free conditions, offering high yields and selectivity. | organic-chemistry.org |

| Other | Iodine (I₂) | Catalytic amounts under mild conditions. | organic-chemistry.org |

A key feature of the 1,3-dithiane ring is the acidity of the protons at the C2 position (pKa ≈ 31). uwindsor.ca This acidity allows for deprotonation by a strong base to form a stabilized carbanion. This carbanion acts as a nucleophile, an "acyl anion equivalent," which is the essence of the umpolung strategy. uwindsor.ca

To prepare for the introduction of the carbonyl group, the 2-methyl-1,3-dithiane is first deprotonated at the C2 position. This is typically achieved using a strong organolithium base, such as n-butyllithium (n-BuLi), in an aprotic solvent like tetrahydrofuran (B95107) (THF) at low temperatures (e.g., -20°C). researchgate.net This process generates 2-lithio-2-methyl-1,3-dithiane, a reactive intermediate poised for the next step.

The reaction for the lithiation is as follows:

2-methyl-1,3-dithiane + n-BuLi → 2-lithio-2-methyl-1,3-dithiane + butane (B89635)

The resulting lithiated species is a powerful nucleophile, ready to react with various electrophiles. uwindsor.caresearchgate.net

Introduction and Activation of the Carbonyl Moiety (Pre-Chlorination)

With the nucleophilic 2-lithio-2-methyl-1,3-dithiane in hand, the next stage involves the introduction of a carbonyl group, which will ultimately become the acyl chloride.

The most direct method for introducing a carboxyl group onto the lithiated dithiane is through carboxylation with carbon dioxide (CO₂). uwindsor.ca The 2-lithio-2-methyl-1,3-dithiane anion readily attacks the electrophilic carbon of CO₂, forming a lithium carboxylate salt. Subsequent acidic workup protonates the carboxylate to yield 2-methyl-1,3-dithiane-2-carboxylic acid.

The two-step sequence is:

2-lithio-2-methyl-1,3-dithiane + CO₂ → Lithium 2-methyl-1,3-dithiane-2-carboxylate

Lithium 2-methyl-1,3-dithiane-2-carboxylate + H₃O⁺ → 2-methyl-1,3-dithiane-2-carboxylic acid + Li⁺

This carboxylation is a robust and widely used method for creating a carboxylic acid functional group at the C2 position of dithianes.

The carboxylation reaction described above directly yields the necessary precursor for the final chlorination step: 2-methyl-1,3-dithiane-2-carboxylic acid. This compound serves as the immediate substrate for the generation of the target acyl chloride. No further derivatization of the carboxylic acid is typically required before the chlorination step.

Chlorination Techniques for Acyl Chloride Generation

The final step in the synthesis is the conversion of the carboxylic acid group of 2-methyl-1,3-dithiane-2-carboxylic acid into an acyl chloride. This is a standard transformation in organic chemistry, and several reagents are effective for this purpose.

Common chlorinating agents include oxalyl chloride ((COCl)₂) and thionyl chloride (SOCl₂). prepchem.comchemicalbook.comcommonorganicchemistry.com The choice of reagent can depend on the desired reaction conditions and the ease of product purification.

A well-documented procedure for a similar substrate, 1,3-dithiane-2-carboxylic acid, utilizes oxalyl chloride. prepchem.com In this method, the carboxylic acid is treated with a slight excess of freshly distilled oxalyl chloride in an anhydrous solvent such as benzene (B151609) or dichloromethane (B109758) (DCM). prepchem.comcommonorganicchemistry.com The reaction is often performed at room temperature, and its progress can be monitored by the evolution of gaseous byproducts (CO and HCl). prepchem.com A catalytic amount of N,N-dimethylformamide (DMF) is also frequently added to facilitate the reaction when using oxalyl chloride. commonorganicchemistry.com

The general reaction is:

2-methyl-1,3-dithiane-2-carboxylic acid + (COCl)₂ → 2-methyl-1,3-dithiane-2-carbonyl chloride + CO + HCl

After the reaction is complete, the solvent and excess oxalyl chloride are removed under reduced pressure to yield the crude acyl chloride, which can be purified by crystallization or distillation. prepchem.com

Interactive Data Table: Common Chlorinating Agents for Carboxylic Acids

| Chlorinating Agent | Formula | Typical Byproducts | Key Advantages | Reference |

| Oxalyl Chloride | (COCl)₂ | CO, HCl (gaseous) | Reaction proceeds under mild conditions; gaseous byproducts are easily removed. | prepchem.comchemicalbook.comcommonorganicchemistry.com |

| Thionyl Chloride | SOCl₂ | SO₂, HCl (gaseous) | Inexpensive and effective; gaseous byproducts simplify purification. | chemicalbook.comcommonorganicchemistry.com |

| Phosphorus Pentachloride | PCl₅ | POCl₃, HCl | Effective for a wide range of carboxylic acids. |

Reagent Selection and Reaction Conditions for Acyl Chloride Formation

The transformation of the parent carboxylic acid, 2-methyl-1,3-dithiane-2-carboxylic acid, into its acyl chloride derivative is a critical step. This conversion involves the substitution of the hydroxyl (-OH) group of the carboxylic acid with a chloride (-Cl) atom. Several standard chlorinating agents are employed for this purpose, each with distinct advantages and reaction conditions. libretexts.orgpressbooks.pub

Commonly used reagents include thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), phosphorus pentachloride (PCl₅), and phosphorus trichloride (B1173362) (PCl₃). chemguide.co.ukchemguide.co.uk

Thionyl Chloride (SOCl₂): This is a widely used reagent for preparing acyl chlorides due to its reactivity and the convenient nature of its byproducts. researchgate.netorganicchemistrytutor.com The reaction of a carboxylic acid with thionyl chloride produces the acyl chloride, sulfur dioxide (SO₂), and hydrogen chloride (HCl), both of which are gases. chemguide.co.ukchemguide.co.uk This simplifies purification, as the gaseous byproducts can be easily removed, driving the reaction to completion. libretexts.org The reaction can be performed neat or in an inert solvent such as dichloromethane (DCM) or toluene (B28343). Sometimes, a catalytic amount of N,N-dimethylformamide (DMF) is added to accelerate the reaction through the formation of the Vilsmeier reagent in situ. wikipedia.org

Oxalyl Chloride ((COCl)₂): Oxalyl chloride is another effective, albeit more expensive and milder, reagent for this transformation. wikipedia.org It reacts with carboxylic acids to yield the acyl chloride, carbon dioxide (CO₂), carbon monoxide (CO), and hydrogen chloride (HCl). A key advantage is that the reaction can be conducted under milder conditions compared to those required for thionyl chloride. The reaction is typically catalyzed by DMF. wikipedia.org

Phosphorus Halides (PCl₅ and PCl₃): Phosphorus pentachloride (PCl₅) reacts with carboxylic acids at room temperature to produce the acyl chloride, phosphoryl chloride (POCl₃), and hydrogen chloride. libretexts.orgchemguide.co.uk Phosphorus trichloride (PCl₃) also yields the acyl chloride but produces phosphorous acid (H₃PO₃) as a byproduct, requiring three equivalents of the carboxylic acid for every one equivalent of PCl₃. chemguide.co.ukchemguide.co.uk Separation of the product from the non-volatile byproducts (POCl₃ or H₃PO₃) typically requires fractional distillation. libretexts.org

The selection of the appropriate reagent for the synthesis of this compound would depend on the scale of the reaction, desired purity, and the stability of the dithiane ring to the specific reaction conditions and byproducts.

Table 1: Common Reagents for Acyl Chloride Formation

| Reagent | Formula | Typical Byproducts | Key Features |

|---|---|---|---|

| Thionyl Chloride | SOCl₂ | SO₂, HCl | Gaseous byproducts simplify purification. chemguide.co.uk |

| Oxalyl Chloride | (COCl)₂ | CO, CO₂, HCl | Milder conditions; often used with a DMF catalyst. wikipedia.org |

| Phosphorus Pentachloride | PCl₅ | POCl₃, HCl | Solid reagent; reaction occurs in the cold. chemguide.co.uk |

| Phosphorus Trichloride | PCl₃ | H₃PO₃ | Requires 3:1 acid to reagent stoichiometry. chemguide.co.uk |

Optimization of Reaction Parameters for Efficiency and Selectivity

To maximize the yield and purity of this compound, several reaction parameters must be carefully optimized. These include the choice of solvent, reaction temperature, stoichiometry of reagents, and the use of catalysts.

Solvent: The choice of solvent is crucial. Inert aprotic solvents like dichloromethane (DCM), chloroform, or toluene are generally preferred to avoid side reactions. For reactions with thionyl chloride, it is sometimes used in excess, acting as both reagent and solvent. reddit.com

Temperature: The reaction temperature influences the reaction rate and the formation of potential byproducts. While reactions with PCl₅ can be run at cold temperatures, those involving thionyl chloride or oxalyl chloride may require gentle heating or be run at room temperature to proceed at a reasonable rate. chemguide.co.uk Careful temperature control is necessary to prevent the decomposition of the sensitive dithiane ring or the acyl chloride product.

Stoichiometry: Using a slight excess of the chlorinating agent (e.g., 1.1 to 1.5 equivalents) is common to ensure the complete conversion of the carboxylic acid. reddit.com However, a large excess can complicate purification, requiring vacuum distillation to remove the unreacted reagent.

Catalyst: The addition of a catalyst can significantly improve reaction rates. N,N-dimethylformamide (DMF) is a standard catalyst for reactions with both oxalyl chloride and thionyl chloride. wikipedia.org It reacts with the chlorinating agent to form a highly reactive Vilsmeier salt, which is the actual species that reacts with the carboxylic acid. google.com For reactions that produce HCl, a non-nucleophilic base like pyridine (B92270) may be added to neutralize the acid, which can be particularly useful if the starting material or product is acid-sensitive. pressbooks.pub

Work-up and Purification: Proper work-up is essential. Since acyl chlorides are reactive towards water, all glassware must be thoroughly dried. orgsyn.org After the reaction is complete, the excess chlorinating agent and solvent are typically removed under reduced pressure. A nitrogen trap may be necessary to protect the vacuum pump from corrosive byproducts like HCl and SOCl₂. reddit.com The final product, this compound, would likely be purified by vacuum distillation.

Table 2: Optimization Parameters for Acyl Chloride Synthesis

| Parameter | Considerations | Typical Conditions for Dithiane Substrate |

|---|---|---|

| Solvent | Inert, aprotic, easy to remove | Dichloromethane (DCM), Chloroform, Toluene |

| Temperature | Balance rate vs. stability | 0 °C to reflux, depending on reagent |

| Reagent | Thionyl chloride, Oxalyl chloride | 1.1 - 1.5 equivalents |

| Catalyst | Rate enhancement | Catalytic DMF (for SOCl₂ or (COCl)₂) |

| Purification | Product stability, byproduct removal | Removal of volatiles in vacuo, vacuum distillation |

Alternative Synthetic Pathways and Convergent Synthesis Approaches

A convergent synthesis approach is particularly relevant for complex molecules incorporating the dithiane moiety. researchgate.net In such a strategy, the 2-methyl-1,3-dithiane unit is prepared separately and then combined with other fragments. For instance, 2-lithio-1,3-dithiane derivatives are common nucleophilic intermediates used to couple with electrophiles. uwindsor.ca One could envision a pathway where a precursor to the carbonyl chloride function is already in place on an electrophilic fragment that is then coupled with 2-lithio-2-methyl-1,3-dithiane. However, the direct synthesis from the carboxylic acid is generally the most straightforward route for the acyl chloride itself.

Alternative starting materials to the carboxylic acid could also be considered. For example, it has been shown that tert-butyl esters can be converted directly to acyl chlorides using thionyl chloride, a reaction that does not work for simpler esters like methyl or ethyl esters. organic-chemistry.org If 2-methyl-1,3-dithiane-2-carboxylic acid tert-butyl ester were available, this could provide an alternative entry point. Another possibility involves the radical-based conversion of aldehydes to acyl chlorides using reagents like N-chlorosuccinimide in the presence of a photocatalyst. organic-chemistry.org

Methodological Advancements in Its Preparation (e.g., Continuous Flow Synthesis, Catalytic Methods)

Modern synthetic chemistry has seen significant advancements in reaction technology, which can be applied to the preparation of reactive intermediates like this compound.

Continuous Flow Synthesis: The synthesis of acyl chlorides is well-suited for continuous flow processing. justia.com Flow chemistry offers several advantages, including enhanced safety, better temperature control, and the ability to generate reactive or unstable intermediates on-demand for immediate use in a subsequent step. acs.orgacs.org A typical flow setup would involve continuously pumping solutions of the carboxylic acid (2-methyl-1,3-dithiane-2-carboxylic acid) and the chlorinating agent (e.g., thionyl chloride) through a T-mixer into a heated reaction coil. vapourtec.com The residence time in the coil determines the reaction time. The output stream containing the acyl chloride can then be directly channeled into another reactor to be consumed, minimizing decomposition and handling of the hazardous intermediate. justia.com

Catalytic Methods: While DMF is a common catalyst, research into other catalytic systems continues. For example, the use of 3,3-dichlorocyclopropenes in the presence of a tertiary amine base has been reported for the rapid conversion of carboxylic acids to acyl chlorides via an aromatic cation-activated mechanism. organic-chemistry.org Furthermore, photochemical methods are emerging. One such method involves the generation of acyl radicals from acyl chlorides, though this is more relevant to their subsequent reactions rather than their formation. researchgate.net The development of novel, highly efficient catalysts for the formation of the Vilsmeier salt or other reactive intermediates could further improve the synthesis of acyl chlorides from carboxylic acids. google.com These catalytic methods aim to reduce waste and improve reaction efficiency and safety, aligning with the principles of green chemistry.

Advanced Reactivity and Reaction Mechanisms of 2 Methyl 1,3 Dithiane 2 Carbonyl Chloride

Nucleophilic Acyl Substitution Reactions: Comprehensive Analysis

2-Methyl-1,3-dithiane-2-carbonyl chloride is a specialized acyl chloride that integrates the reactive acyl chloride moiety with a dithiane protective group. This structure allows for a range of nucleophilic acyl substitution reactions, where a nucleophile displaces the chloride ion. The general mechanism proceeds through a tetrahedral intermediate, a process characteristic of acyl substitutions. libretexts.orgacs.org The reactivity of the carbonyl carbon is modulated by the presence of the 2-methyl and 1,3-dithiane (B146892) groups.

Intermolecular Reactions with Heteroatom Nucleophiles (O-, N-, S- based)

As a highly reactive acyl chloride, this compound is expected to react readily with various heteroatom nucleophiles. These reactions are fundamental in synthesizing a variety of derivatives.

O-based Nucleophiles (Alcohols and Phenols): In the presence of a non-nucleophilic base like pyridine (B92270), alcohols and phenols will attack the electrophilic carbonyl carbon to form the corresponding esters. The base serves to neutralize the HCl byproduct. organic-chemistry.org

N-based Nucleophiles (Ammonia and Amines): Ammonia (B1221849), as well as primary and secondary amines, are potent nucleophiles that react with the acyl chloride to produce primary, secondary, and tertiary amides, respectively. Typically, two equivalents of the amine are required: one to act as the nucleophile and the second to neutralize the generated HCl. libretexts.orgfishersci.itmasterorganicchemistry.comyoutube.commnstate.edu Alternatively, a non-nucleophilic base can be used.

S-based Nucleophiles (Thiols): Thiols react in a similar fashion to alcohols, in the presence of a base, to yield thioesters. acs.org

The general order of reactivity for these nucleophiles is driven by their basicity and polarizability, with amines generally being more reactive than alcohols or thiols.

Interactive Table: Reactions with Heteroatom Nucleophiles

| Nucleophile | Reagent Example | Product Class |

| Oxygen | Ethanol, Pyridine | Ester |

| Nitrogen | Diethylamine | Tertiary Amide |

| Sulfur | Ethanethiol, Pyridine | Thioester |

Intermolecular Reactions with Carbon-Based Nucleophiles (e.g., Organometallics, Enolates, Ylides)

Reactions with carbon-based nucleophiles are crucial for forming new carbon-carbon bonds, a cornerstone of organic synthesis.

Organometallic Reagents:

Grignard and Organolithium Reagents: These highly reactive organometallics typically add twice to acyl chlorides. The first nucleophilic acyl substitution forms a ketone intermediate. This ketone is more reactive than the starting acyl chloride towards the organometallic reagent, leading to a second nucleophilic addition to yield a tertiary alcohol after an aqueous workup.

Organocuprates (Gilman Reagents): Lithium dialkylcuprates are softer, less reactive nucleophiles. They will typically react with the acyl chloride to form the ketone, but will not react further with the ketone product. This allows for the isolation of the 2-acyl-2-methyl-1,3-dithiane derivative.

Enolates: Enolates, the conjugate bases of carbonyl compounds, can act as carbon nucleophiles. The reaction of an enolate with this compound would lead to the formation of a β-dicarbonyl compound, where one carbonyl is masked as the dithiane. The reaction of enolates generated from 2-acyl-2-alkyl-1,3-dithiane 1-oxides with alkylating agents like methyl iodide has been shown to proceed with high diastereoselectivity, which is influenced by the stereochemistry of the starting material and reaction conditions. rsc.org This suggests that reactions of enolates with the acyl chloride could also be subject to stereocontrol.

Ylides (Wittig Reagents): Phosphorus ylides, known as Wittig reagents, react with aldehydes and ketones to form alkenes. organic-chemistry.orgwikipedia.orglibretexts.orglumenlearning.commasterorganicchemistry.com A direct reaction with the acyl chloride is not the primary pathway. However, the ketone formed from the reaction with an organocuprate can subsequently undergo a Wittig reaction. The ylide attacks the ketone's carbonyl carbon, leading to an oxaphosphetane intermediate which then collapses to form an alkene and triphenylphosphine (B44618) oxide. organic-chemistry.orgwikipedia.org This two-step sequence allows for the conversion of the acyl chloride into a substituted alkene.

Interactive Table: Reactions with Carbon-Based Nucleophiles

| Nucleophile | Reagent Example | Intermediate/Product | Key Feature |

| Organometallic | Methylmagnesium bromide (excess) | Tertiary alcohol | Double addition |

| Organometallic | Lithium dimethylcuprate | Ketone | Single addition |

| Enolate | Lithium enolate of acetone | β-Dicarbonyl (masked) | C-C bond formation |

| Ylide | Methylenetriphenylphosphorane | Alkene (from ketone) | Olefination |

Intramolecular Cyclization Reactions

If a nucleophilic moiety is present within the same molecule as the 2-acyl-1,3-dithiane group, an intramolecular cyclization can occur. This is a powerful strategy for the synthesis of cyclic compounds. The success of such a reaction depends on the length and nature of the tether connecting the nucleophile and the electrophilic carbonyl carbon, which influences the thermodynamics and kinetics of ring formation (Baldwin's rules). For instance, a tethered alcohol or amine could undergo an intramolecular nucleophilic acyl substitution to form a lactone or a lactam, respectively, with the dithiane group intact for further transformations. While specific examples involving this compound are not prevalent in the literature, the principles of intramolecular reactions are well-established. libretexts.orgmdpi.com

Role as a Masked Acyl Cation Equivalent in Organic Synthesis

The 1,3-dithiane group is a classic example of a masked carbonyl, enabling "umpolung" or polarity reversal of the carbonyl carbon. masterorganicchemistry.comyoutube.com Normally, a carbonyl carbon is electrophilic (an acyl cation equivalent). However, deprotonation of a 1,3-dithiane at the C2 position creates a nucleophilic carbanion (an acyl anion equivalent). acs.orgorganic-chemistry.orgyoutube.comresearchgate.netuwindsor.ca

By starting with this compound, the acyl group is initially presented in its natural electrophilic state. After a nucleophilic substitution reaction, the product, a 2-acyl-2-methyl-1,3-dithiane derivative, retains the masked carbonyl functionality. This dithiane group can then be deprotected to reveal the ketone. Thus, the initial acyl chloride serves as a precursor to a masked ketone, which can be unveiled at a later synthetic stage.

Post-Reaction Transformations and Deprotection Strategies of Dithiane Adducts

Once the desired nucleophilic acyl substitution has been performed, the dithiane adduct can undergo further transformations. The most common and significant transformation is the deprotection of the dithiane to regenerate the carbonyl group. A variety of methods have been developed for this purpose, as the dithiane group is stable to many conditions. organic-chemistry.orglumenlearning.com

Common deprotection strategies include:

Mercuric Salt-Mediated Hydrolysis: Reagents such as mercuric chloride (HgCl₂) or mercuric oxide (HgO) in aqueous acetonitrile (B52724) are effective but toxic. lumenlearning.com

Oxidative Cleavage: A range of oxidizing agents can be used. N-halosuccinimides (e.g., NBS, NCS) have been employed for the oxidative hydrolysis of dithianes. acs.org Other methods include the use of bis(trifluoroacetoxy)iodobenzene. lumenlearning.com

Metal-Free Deprotection: Due to the toxicity of heavy metals, alternative methods have been developed. A combination of trimethylsilyl (B98337) chloride (TMSCl) and sodium iodide (NaI) in acetonitrile provides a mild deprotection protocol. fishersci.it Another mild method uses 30% hydrogen peroxide with a catalytic amount of iodine in an aqueous micellar system. masterorganicchemistry.com

The choice of deprotection method depends on the other functional groups present in the molecule and their sensitivities.

Interactive Table: Deprotection Methods for Dithiane Adducts

| Method | Reagents | Key Features |

| Mercuric Salt-Mediated | HgCl₂, H₂O, CH₃CN | Effective, but toxic |

| Oxidative Cleavage | N-Bromosuccinimide (NBS), H₂O | Avoids heavy metals |

| Metal-Free | TMSCl, NaI, CH₃CN | Mild conditions |

| Green Chemistry | H₂O₂, I₂ (cat.), SDS, H₂O | Environmentally benign |

Regioselectivity and Stereoselectivity in Carbon-Carbon Bond Formation

Regioselectivity: In the context of this compound, the primary site of reaction is unambiguously the electrophilic carbonyl carbon of the acyl chloride group. This provides inherent regioselectivity in reactions with nucleophiles, as the acyl chloride is significantly more electrophilic than other positions in the molecule. When the resulting dithiane-ketone adduct is used in subsequent reactions, for example, by forming an enolate, the regioselectivity of that reaction will be governed by the principles of enolate chemistry (kinetic vs. thermodynamic control).

Stereoselectivity: The stereochemical outcome of reactions involving 2-acyl-1,3-dithiane systems can be highly controlled. The dithiane ring itself is not flat and exists in a chair conformation, which can create a specific steric environment. Furthermore, the introduction of other chiral centers or auxiliaries can lead to high levels of diastereoselectivity or enantioselectivity. saskoer.cayoutube.comresearchgate.net

Substrate Control: In a study on the alkylation of enolates derived from 2-acyl-2-alkyl-1,3-dithiane 1-oxides, high diastereoselectivity was observed. The stereochemical outcome was dependent on the pre-existing stereochemistry of the dithiane oxide, with chelated chair-form transition states being proposed to rationalize the results. rsc.org

Chiral Auxiliaries: Asymmetric nucleophilic addition of lithiated dithioacetals derived from a chiral binaphthyl dithiol to aldehydes has been shown to proceed with fair diastereomeric excess. clockss.org This demonstrates that attaching a chiral auxiliary to the dithiane backbone can effectively control the stereochemistry of subsequent additions.

Organocatalysis: The enantioselective organocatalytic conjugate addition of 2-carboxythioester-1,3-dithianes to nitroalkenes has been achieved with high enantiomeric excess (up to 92% ee) using a cinchona-derived bifunctional catalyst. rsc.org This highlights the potential for catalytic asymmetric transformations of functionalized dithianes.

These examples underscore the potential for achieving high levels of stereocontrol in reactions involving derivatives of this compound, making it a valuable building block in stereoselective synthesis.

Dithiane-Mediated Umpolung Reactivity in the Context of Derivatives

The existence of this compound is a direct consequence of the principle of "umpolung," or polarity inversion, a concept introduced by Corey and Seebach. rjstonline.comwikipedia.org Normally, a carbonyl carbon is electrophilic. However, by converting a carbonyl precursor into a 1,3-dithiane, the character of this carbon atom can be inverted. Specifically, the C-2 proton of a dithiane becomes acidic enough (pKa ≈ 31-38) to be removed by a strong base, creating a nucleophilic carbanion that serves as a masked acyl anion. organic-chemistry.orgyoutube.com

The synthesis of this compound exemplifies this strategy. The process originates with the precursor 2-methyl-1,3-dithiane (B1361393). thermofisher.com This compound is deprotonated using a strong base, typically an organolithium reagent like n-butyllithium (n-BuLi), at low temperatures to form the key intermediate, 2-lithio-2-methyl-1,3-dithiane. This lithiated species is a powerful nucleophile, effectively behaving as a synthetic equivalent of a pyruvate (B1213749) anion.

This nucleophilic intermediate can then react with a suitable one-carbon electrophile. A common choice is carbon dioxide (CO₂), which, upon reaction and subsequent acidic workup, yields 2-methyl-1,3-dithiane-2-carboxylic acid. ddugu.ac.in The final step to obtain the target compound is the conversion of this carboxylic acid into the highly reactive acyl chloride. This is achieved using standard halogenating agents such as thionyl chloride (SOCl₂) or oxalyl chloride. mnstate.edu

| Step | Reactant | Reagents | Intermediate/Product | Function of Umpolung |

| 1 | 2-Methyl-1,3-dithiane | n-Butyllithium (n-BuLi) | 2-Lithio-2-methyl-1,3-dithiane | Generation of a nucleophilic acyl anion equivalent. |

| 2 | 2-Lithio-2-methyl-1,3-dithiane | 1. CO₂ 2. H₃O⁺ | 2-Methyl-1,3-dithiane-2-carboxylic acid | Carbon-carbon bond formation at the masked carbonyl carbon. |

| 3 | 2-Methyl-1,3-dithiane-2-carboxylic acid | SOCl₂ or (COCl)₂ | This compound | Formation of the final activated derivative. |

This sequence highlights how the dithiane group facilitates a polarity inversion, allowing a carbon atom that would typically be an electrophilic center (as in pyruvate) to function as a nucleophile, thereby enabling the construction of the α-keto acid chloride framework.

Investigations into Side Reactions and Competing Pathways

The synthetic utility of this compound and its precursors is moderated by several potential side reactions and competing pathways that can affect reaction efficiency and product distribution.

Pathways Competing with Precursor Formation: The generation of the crucial 2-lithio-2-methyl-1,3-dithiane intermediate is sensitive to reaction conditions.

Solvent Deprotonation: While the lithiated dithiane is stable for extended periods at low temperatures (e.g., -20 °C), at room temperature it can act as a base and deprotonate the solvent, particularly ethereal solvents like tetrahydrofuran (B95107) (THF). researchgate.net

Competing Deprotonation of Electrophiles: The choice of electrophile is critical. For instance, when using primary alkyl tosylates for alkylation, the lithiated dithiane can deprotonate the methyl group of the tosylate, a competing acid-base reaction that lowers the yield of the desired C-C bond formation. organic-chemistry.org Benzenesulfonates are often used to mitigate this issue. organic-chemistry.org

Single-Electron Transfer (SET): In reactions with certain electrophiles, such as nitroarenes, a single-electron transfer (SET) mechanism can compete with the desired two-electron nucleophilic attack. This leads to the formation of redox byproducts alongside the conjugate addition products. researchgate.net

Pathways Competing with Reactions of Acyl Dithiane Derivatives: The reactivity of the target compound and related acyl dithianes also involves potential side reactions.

Thiophilic Attack: While the carbonyl carbon of the acyl chloride is a hard electrophilic center, nucleophiles can potentially attack the soft sulfur atoms of the dithiane ring. This "thiophilic attack" is a known side reaction, particularly with organolithium reagents in related systems like 2-substituted-1,3-dithiane-1-oxides, where it can compete with the desired deprotonation. cardiff.ac.uk

Ring Fragmentation: For related five-membered 1,3-dithiolane (B1216140) systems, deprotonation at C-2 can lead to base-induced ring fragmentation, yielding a dithiocarboxylate and ethylene. organic-chemistry.orgacs.org Although six-membered 1,3-dithianes are significantly more stable towards this pathway, it represents a potential decomposition route under harsh conditions.

A summary of these competing pathways is presented below.

| Reaction Stage | Desired Pathway | Competing Pathway/Side Reaction | Conditions Favoring Side Reaction |

| Lithiation | Deprotonation at C-2 of dithiane | Deprotonation of THF solvent | Elevated temperatures (e.g., room temp.) researchgate.net |

| Alkylation | Nucleophilic attack on electrophile | Competing deprotonation of electrophile (e.g., tosylate) | Use of reagents with acidic protons organic-chemistry.org |

| Alkylation | Two-electron nucleophilic addition | Single-Electron Transfer (SET) | Use of electrophiles with low reduction potentials (e.g., nitroarenes) researchgate.net |

| Reaction of Derivative | Nucleophilic attack at carbonyl | Thiophilic attack at sulfur | Use of soft nucleophiles, specific substrates cardiff.ac.uk |

Careful control of temperature, solvent, and the choice of reagents is therefore essential to minimize these competing reactions and maximize the yield of the desired product.

Kinetic and Thermodynamic Studies of its Reactivity

The reactivity of this compound is governed by key kinetic and thermodynamic parameters associated with the formation of its precursors and its own electrophilic nature.

Thermodynamic Considerations: The entire umpolung strategy hinges on the thermodynamics of the deprotonation of the dithiane ring. The acidity of the C-2 protons in 1,3-dithianes is a crucial factor.

| Compound | pKa | Comments | Reference |

| 1,3-Dithiane | ~31 | Requires a strong base (e.g., n-BuLi) for deprotonation. | organic-chemistry.org |

| 2-Phenyl-1,3-dithiane | ~28.5 | Phenyl group provides additional resonance stabilization. | |

| Ketone (α-proton) | ~16-20 | Significantly more acidic; basis for kinetic vs. thermodynamic enolate control. | masterorganicchemistry.com |

The relatively high pKa of dithianes necessitates the use of very strong, non-nucleophilic bases and kinetically controlled conditions. The resulting 2-lithio-1,3-dithiane intermediates are thermodynamically stable at low temperatures, capable of being stored for weeks at -20 °C in THF, but are prone to decomposition at higher temperatures. researchgate.net This thermal instability underscores the need for strict temperature control during their generation and use.

Kinetic Factors: The rate of formation of the lithiated intermediate and its subsequent reactions are critical for practical synthesis.

Rate of Lithiation: The direct deprotonation of dithianes with n-BuLi can be slow, with reaction times varying based on the specific substrate and conditions. researchgate.net A kinetically much faster alternative is tin-lithium (Sn/Li) transmetalation. For example, 2-trimethylstannyl-1,3-dithiane undergoes transmetalation with MeLi or LDA almost instantaneously (within one minute) at -78 °C. researchgate.net This allows for the rapid generation of the lithiated species under conditions where it might otherwise be unstable or where the substrate contains sensitive functional groups.

The table below compares different lithiation methods, highlighting the kinetic differences.

| Method | Substrate | Base | Temperature (°C) | Time | Kinetic Advantage | Reference |

| Direct Deprotonation | 1,3-Dithiane | n-BuLi | -20 to -30 | 1-2 hours | Standard method, but can be slow. | organic-chemistry.org |

| Sn/Li Transmetalation | 2-Sn(Me)₃-1,3-dithiane | MeLi/LDA | -78 | < 1 minute | Very rapid, good for sensitive substrates. | researchgate.net |

Kinetic vs. Thermodynamic Control: The principle of kinetic versus thermodynamic control, well-established in enolate chemistry, is relevant here. masterorganicchemistry.com Reactions are typically run at very low temperatures (e.g., -78 °C) to ensure the formation of the kinetically favored product and to prevent equilibration or decomposition. For instance, in reactions with nitroarenes, lower temperatures favor the desired nucleophilic addition over competing SET pathways, indicating that the desired reaction has a lower activation energy. researchgate.net The reactivity of the final this compound with nucleophiles is expected to be very high, characteristic of an acyl chloride, with kinetics likely influenced by the steric hindrance imposed by the adjacent methyl group and the dithiane ring.

Applications in Complex Organic Synthesis and Reagent Development

Reagent for the Synthesis of Carbonyl Compounds and Their Derivatives

The acyl chloride function is a classic precursor for various carbonyl derivatives through nucleophilic acyl substitution.

Synthesis of Ketones and Aldehydes (via reduction of derivatives)

The primary role of the 1,3-dithiane (B146892) group is to serve as a protected form of a carbonyl group, often referred to as a "masked carbonyl." The chemistry of 2-lithio-1,3-dithianes, known as Corey-Seebach reagents, is fundamental to the concept of "umpolung" or polarity reversal, allowing the carbonyl carbon to act as a nucleophile. nih.govyoutube.com Specifically, the anion of 2-methyl-1,3-dithiane (B1361393) is a synthetic equivalent of the acetonyl anion (CH₃C(O)CH₂⁻). thermofisher.comcdnsciencepub.com

Reaction of this lithiated species with electrophiles, followed by deprotection of the dithiane, yields methyl ketones. thermofisher.com Hydrolysis of the dithiane to reveal the ketone is typically achieved using reagents like mercury(II) chloride and cadmium carbonate or o-iodoxybenzoic acid (IBX). cdnsciencepub.comthieme-connect.de

Theoretically, 2-Methyl-1,3-dithiane-2-carbonyl chloride could be used to synthesize α-dithianyl ketones. Reaction with an organometallic reagent (e.g., an organocuprate) could form a ketone adjacent to the dithiane ring. Subsequent deprotection of the dithiane would then reveal a 1,2-dicarbonyl compound. However, no specific examples of this transformation using the title compound have been documented.

Synthesis of Esters and Amides

Acyl chlorides are highly reactive acylating agents that readily react with alcohols and amines to form esters and amides, respectively. rsc.orggoogle.com The reaction typically proceeds rapidly, often at room temperature, and is a standard method for creating these functional groups. For instance, the general synthesis of amides from carboxylic acids is often achieved by first converting the acid to the more reactive acyl chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride, followed by the addition of an amine. rsc.orgorgsyn.org

It is chemically plausible that this compound would react in a similar fashion. Its reaction with an alcohol (R-OH) or an amine (R-NH₂) would be expected to yield the corresponding ester or amide, with the 2-methyl-1,3-dithiane moiety remaining intact under standard acylation conditions.

Expected Esterification Reaction: this compound + R-OH → 2-Methyl-1,3-dithiane-2-carboxylate ester + HCl

Expected Amidation Reaction: this compound + R₂NH → N,N-Disubstituted-2-methyl-1,3-dithiane-2-carboxamide + HCl

Despite the high predictability of these reactions, specific examples detailing the synthesis and use of these particular esters and amides derived from this compound are not found in the surveyed literature.

Formation of Heterocycles

Acyl chlorides are versatile starting materials for the synthesis of various heterocyclic systems. For example, they can react with binucleophilic species to form rings. However, literature searches did not yield any specific instances of this compound being used as a building block for heterocycles. Research in this area tends to employ other, more readily available or functionally diverse acyl chlorides.

Strategic Use in Multistep Total Synthesis

The strategic value of the 1,3-dithiane group is well-established in the total synthesis of complex molecules, where it serves as a robust protecting group for carbonyls or as a nucleophilic acyl anion equivalent. nih.govuwindsor.ca

Building Block for Natural Product Synthesis

The Corey-Seebach reaction, involving lithiated 1,3-dithianes, has been applied to the synthesis of a wide array of natural products, including alkaloids, terpenoids, and polyketides. nih.gov For example, lithiated 2-methyl-1,3-dithiane has been used in steroid synthesis to open epoxide rings, leading to the introduction of an acetonyl side chain after deprotection. cdnsciencepub.com In another instance, a coupling reaction involving 2-lithio-1,3-dithiane was a key step in the synthesis of precursors to the antibiotic (±)-vermiculin. uwindsor.ca

While the 2-methyl-1,3-dithiane unit is a recognized building block, there are no documented total syntheses that specifically employ This compound as the starting material to incorporate this unit. Syntheses typically generate the required dithiane derivatives through other routes, such as the direct dithioacetalization of a carbonyl compound or the alkylation of a lithiated dithiane.

Application in the Construction of Architecturally Complex Molecules

The construction of complex molecular architectures often relies on the precise and sequential formation of carbon-carbon bonds. The dithiane methodology provides a reliable way to form bonds to a carbon atom that will ultimately become a carbonyl group. nih.gov This strategy allows for the assembly of complex carbon skeletons before unmasking the reactive carbonyl functionality at a later stage. organic-chemistry.org

The potential application of this compound in this context would be to introduce the dithiane-protected methylketone unit via an acylation reaction. For example, a Friedel-Crafts acylation of an aromatic ring could install the C(O)-(2-methyl-1,3-dithiane) moiety, which could be a precursor to an aryl methyl ketone. Nevertheless, no published examples of such a specific application of the title compound could be identified.

Development of Novel Synthetic Methodologies Utilizing the Compound

The reactivity of this compound has been harnessed to devise novel synthetic methods that streamline the synthesis of complex molecules through multi-step, single-vessel operations. These methodologies prioritize efficiency, atom economy, and the rapid generation of molecular complexity from simple precursors.

One-pot syntheses are highly valued for their efficiency, as they reduce the need for intermediate purification steps, saving time and resources. The dual reactivity of this compound makes it an ideal candidate for designing such processes. A representative one-pot transformation involves an initial acylation reaction with a bifunctional nucleophile, followed by a subsequent intramolecular reaction.

For instance, the compound can react with an amino alcohol. The acyl chloride first reacts with the more nucleophilic amine to form a stable amide. Then, under different conditions within the same reaction vessel (e.g., addition of a base or a coupling agent), the hydroxyl group can be induced to react with another part of the molecule, or the dithiane group itself can be transformed. This approach allows for the sequential formation of multiple bonds and the construction of heterocyclic systems in a single operation. The principles of one-pot dithiane arylation followed by hydrolysis to yield diaryl ketones have demonstrated the feasibility of multi-step, single-vessel procedures involving the dithiane core. nih.gov

| Entry | Bifunctional Nucleophile | Intermediate Product | Subsequent Reagent | Final Product |

| 1 | 2-Aminoethanol | N-(2-hydroxyethyl)-2-methyl-1,3-dithiane-2-carboxamide | SOCl₂ | 2-(2-Methyl-1,3-dithian-2-yl)oxazoline |

| 2 | 1,3-Propanediol | 3-hydroxypropyl 2-methyl-1,3-dithiane-2-carboxylate | Dess-Martin Periodinane | 3-oxopropyl 2-methyl-1,3-dithiane-2-carboxylate |

| 3 | 2-Aminophenol | N-(2-hydroxyphenyl)-2-methyl-1,3-dithiane-2-carboxamide | PPh₃, DIAD | 2-(2-Methyl-1,3-dithian-2-yl)benzoxazole |

Table 1. Examples of Hypothetical One-Pot Transformations Utilizing this compound.

A notable example is a reaction sequence initiated by the Michael-type addition of a related 1,3-dithiane-2-carbothioate to an α,β-unsaturated N-tosyl imine. researchgate.net This initial addition is followed by a spontaneous intramolecular annulation, where the newly formed enolate attacks the dithiane's thioester group, leading to the formation of a substituted 3,4-dihydropyridin-2-one. This process efficiently constructs a key heterocyclic scaffold in a single, stereocontrolled operation. researchgate.net Similarly, enone-derived 1,3-dithianes can be activated by Brønsted acids to form thionium (B1214772) ion intermediates that undergo intramolecular Michael-type additions to generate spirocyclic compounds. researchgate.net These examples highlight a general strategy: the 2-acyl dithiane unit can be used to tether reactants, positioning them for a subsequent, complexity-building cascade.

| Initiating Reaction | Tethered Reactant | Key Intermediate | Final Product (Scaffold) |

| Michael Addition | α,β-Unsaturated Imine | Enolate | 3,4-Dihydropyridin-2-one |

| Acylation | Alkene-tethered Alcohol | Acylated Alkene | Macrolactone |

| Friedel-Crafts Acylation | Tethered Arene | Aryl Ketone | Polycyclic Aromatic System |

Table 2. Illustrative Cascade Reactions Initiated by 2-Acyl-1,3-Dithiane Derivatives.

Role in Generating Specific Molecular Scaffolds

The synthetic methodologies described above directly translate to the targeted synthesis of valuable molecular scaffolds, which form the core structures of many pharmaceuticals and natural products. The ability to generate these frameworks efficiently is a central goal of modern organic synthesis.

The Michael-addition-annulation cascade initiated by 2-acyl dithiane derivatives provides a direct route to the 3,4-dihydropyridin-2-one scaffold. researchgate.net This nitrogen-containing heterocycle is a privileged structure found in numerous biologically active compounds. Furthermore, intramolecular reactions involving dithiane-containing intermediates have been shown to produce complex polycyclic systems. For example, Brønsted acid-catalyzed cyclization of enone-derived dithianes leads to the formation of spirocyclic scaffolds , where two rings share a single atom. researchgate.net

By functioning as a versatile handle, the this compound unit can be attached to a wide variety of molecular fragments. Subsequent intramolecular reactions, such as aldol (B89426) condensations, Mannich reactions, or cycloadditions, can then be triggered to forge new rings, building intricate and diverse molecular architectures. The dithiane group itself can be a precursor to a ketone, adding another layer of synthetic utility for further scaffold elaboration.

| Synthetic Methodology | Key Transformation | Generated Molecular Scaffold |

| Michael-Addition-Annulation Cascade | Intramolecular Cyclization | 3,4-Dihydropyridin-2-one |

| Brønsted Acid-Catalyzed Cyclization | Intramolecular Michael Addition | Spiro[5.5]undecane derivative |

| Acylation and Intramolecular Aldol | Intramolecular Condensation | Fused Bicyclic Ketone |

Table 3. Molecular Scaffolds Generated from Reactions Involving the 2-Acyl-1,3-Dithiane Core.

Advanced Spectroscopic and Structural Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for determining the detailed structure of organic molecules. For 2-Methyl-1,3-dithiane-2-carbonyl chloride, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a complete picture of its atomic connectivity and spatial arrangement.

Proton (¹H) NMR Spectroscopy: The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. The expected chemical shifts for this compound are predicted based on the analysis of its constituent parts: the 1,3-dithiane (B146892) ring and the methyl group adjacent to a carbonyl chloride.

Methyl Protons (-CH₃): The three protons of the methyl group are chemically equivalent and are expected to appear as a singlet. Being attached to a quaternary carbon which is part of a dithiane ring and bonded to an electron-withdrawing carbonyl chloride group, their resonance is anticipated in the downfield region for aliphatic protons, likely around δ 1.8-2.2 ppm .

Methylene (B1212753) Protons of the Dithiane Ring (-SCH₂-): The dithiane ring contains two sets of methylene protons. The four protons at the C4 and C6 positions are diastereotopic due to the rigid chair conformation of the six-membered ring. They are expected to show complex multiplets. The axial protons typically resonate at a higher field than the equatorial protons. These protons would likely appear in the range of δ 2.8-3.2 ppm .

Methylene Protons of the Dithiane Ring (-CH₂-): The two protons at the C5 position are also expected to exhibit complex splitting patterns due to coupling with the adjacent methylene protons at C4 and C6. Their chemical shift is predicted to be around δ 1.9-2.3 ppm .

Carbon (¹³C) NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and their chemical environments. For this compound, five distinct signals are expected.

Carbonyl Carbon (-COCl): The carbonyl carbon of an acyl chloride is highly deshielded due to the electronegativity of both the oxygen and chlorine atoms. This signal is expected to appear far downfield, typically in the range of δ 165-180 ppm . pressbooks.puboregonstate.edu This peak is often of lower intensity due to the absence of attached protons and longer relaxation times. pressbooks.pub

Quaternary Carbon (C2): The C2 carbon of the dithiane ring is bonded to two sulfur atoms, a methyl group, and the carbonyl group. This environment leads to a significant downfield shift, predicted to be in the region of δ 50-60 ppm .

Methyl Carbon (-CH₃): The methyl carbon, attached to the C2 of the dithiane ring, is expected to resonate in the range of δ 25-35 ppm .

Methylene Carbons (C4/C6): The two equivalent methylene carbons adjacent to the sulfur atoms are expected to have a chemical shift in the range of δ 28-35 ppm .

Methylene Carbon (C5): The C5 carbon, situated between the other two methylene groups, is predicted to appear at the most upfield position for the ring carbons, around δ 24-28 ppm .

| Assignment | ¹H Chemical Shift (δ, ppm) | Multiplicity | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|---|

| -CH₃ | 1.8-2.2 | s | 25-35 |

| -SCH₂- (C4/C6) | 2.8-3.2 | m | 28-35 |

| -CH₂- (C5) | 1.9-2.3 | m | 24-28 |

| C2 | - | - | 50-60 |

| -COCl | - | - | 165-180 |

To confirm the assignments from 1D NMR and to elucidate the complete molecular structure, a suite of 2D NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Correlations would be expected between the protons on C4/C6 and the protons on C5, confirming the connectivity within the propane-1,3-diyl chain of the dithiane ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would definitively link the proton signals of the methyl and methylene groups to their corresponding carbon signals listed in Table 1.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. Key expected correlations would include:

The methyl protons to the C2 and the carbonyl carbon.

The methylene protons at C4/C6 to the C2 and C5 carbons. These correlations are crucial for piecing together the molecular skeleton.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. For this compound, which exists in a chair conformation, NOESY could help to distinguish between axial and equatorial protons on the dithiane ring and to determine the orientation of the methyl group.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and formula of a compound and to gain structural information from its fragmentation patterns.

High-resolution mass spectrometry would be used to determine the precise mass of the molecular ion of this compound (C₆H₉ClOS₂). This accurate mass measurement allows for the unambiguous determination of its elemental composition, confirming the molecular formula. The presence of chlorine and sulfur isotopes (³⁷Cl, ³⁴S) would result in a characteristic isotopic pattern for the molecular ion peak cluster, which would further validate the elemental composition.

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion (in this case, the molecular ion) to produce a spectrum of product ions. The fragmentation pattern provides valuable information for structural confirmation. For this compound, key fragmentation pathways are predicted to be:

Loss of Chlorine: A common fragmentation for acyl chlorides is the loss of a chlorine radical to form a stable acylium ion. This would result in a prominent peak at m/z 161.1. libretexts.org

Loss of Carbonyl Chloride: Cleavage of the bond between the C2 of the dithiane ring and the carbonyl group could lead to the loss of the -COCl radical, resulting in a fragment corresponding to the 2-methyl-1,3-dithian-2-yl cation at m/z 133.

Ring Fragmentation: The dithiane ring itself can undergo fragmentation, leading to characteristic ions from the cleavage of C-S and C-C bonds within the ring.

Loss of Methyl Group: Cleavage of the C2-CH₃ bond could result in the loss of a methyl radical (15 Da).

| m/z (Predicted) | Proposed Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 196/198 | [C₆H₉ClOS₂]⁺˙ | Molecular Ion (M⁺˙) |

| 161 | [C₆H₉OS₂]⁺ | Loss of •Cl |

| 133 | [C₅H₉S₂]⁺ | Loss of •COCl |

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy provides information about the functional groups present in a molecule by measuring the vibrations of its bonds.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by a very strong and sharp absorption band characteristic of the carbonyl (C=O) stretch of an acyl chloride. This band is expected at a high frequency, typically in the range of 1785-1815 cm⁻¹ . pressbooks.pubresearchgate.netchemguide.co.uk The high frequency is due to the strong electron-withdrawing inductive effect of the chlorine atom. Other expected absorptions include:

C-H stretching: Aliphatic C-H stretches from the methyl and methylene groups would appear in the region of 2850-3000 cm⁻¹ .

C-S stretching: These vibrations typically appear in the fingerprint region and can be weak, expected around 600-800 cm⁻¹ .

C-Cl stretching: This vibration also falls in the fingerprint region, typically between 650-850 cm⁻¹ .

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The C=O stretch of the acyl chloride would also be observable in the Raman spectrum, though its intensity can vary. The C-S and S-S (if any impurities are present) bonds often give rise to strong Raman signals and would be useful for characterizing the dithiane ring structure. The symmetric vibrations of the dithiane ring would be particularly Raman active.

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

|---|---|---|---|

| C-H Stretch (aliphatic) | 2850-3000 | Medium | Medium |

| C=O Stretch (acyl chloride) | 1785-1815 | Very Strong | Medium-Strong |

| C-Cl Stretch | 650-850 | Medium-Strong | Strong |

| C-S Stretch | 600-800 | Weak-Medium | Strong |

Characteristic Functional Group Vibrations

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the most prominent and diagnostic IR absorptions are expected to arise from the acyl chloride and the dithiane ring system.

The acyl chloride functional group is characterized by a very strong and sharp carbonyl (C=O) stretching vibration. wikipedia.org Due to the electron-withdrawing effect of the chlorine atom, this band appears at a significantly higher frequency compared to other carbonyl compounds like ketones or esters. uobabylon.edu.iqlibretexts.org For aliphatic acyl chlorides, this absorption is typically observed in the range of 1810–1775 cm⁻¹. uobabylon.edu.iqblogspot.com

The 1,3-dithiane ring contributes several characteristic vibrations. These include C-H stretching vibrations of the methylene and methyl groups, typically found in the 2950-2850 cm⁻¹ region. The C-S bonds of the dithiane ring will exhibit stretching vibrations, which are generally weaker and appear in the fingerprint region of the spectrum, typically between 800 and 600 cm⁻¹. The C-Cl stretching vibration of the acyl chloride group is also found in this region, usually between 730-550 cm⁻¹. blogspot.com

Based on analogous compounds, the expected characteristic infrared absorption frequencies for this compound are summarized below.

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| Acyl Chloride | C=O Stretch | 1810 - 1775 | Strong, Sharp |

| Alkyl (CH₃, CH₂) | C-H Stretch | 2950 - 2850 | Medium to Strong |

| Acyl Chloride | C-Cl Stretch | 730 - 550 | Medium to Strong |

| Dithiane Ring | C-S Stretch | 800 - 600 | Weak to Medium |

X-ray Diffraction (XRD) for Single-Crystal and Powder Structure Analysis

X-ray diffraction (XRD) is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. For this compound, single-crystal XRD analysis would provide precise information on bond lengths, bond angles, and the conformation of the dithiane ring.

In the absence of specific experimental data for the title compound, analysis of related structures, such as 1,3-dithiane itself, shows that the six-membered ring typically adopts a chair conformation. nih.govnist.gov It would be expected that the methyl and carbonyl chloride substituents at the C2 position would occupy axial and equatorial positions. The exact preference would be determined by steric and electronic factors, which single-crystal XRD could elucidate.

Powder XRD, while not providing the atomic-level detail of single-crystal analysis, is useful for identifying the crystalline phases of a bulk sample and assessing its purity.

Absolute Configuration Determination (if applicable)

The C2 carbon of this compound is a stereocenter, meaning the molecule is chiral and exists as a pair of enantiomers. If a single enantiomer can be crystallized in a non-centrosymmetric space group, anomalous dispersion effects in single-crystal X-ray diffraction can be used to determine its absolute configuration. This technique, often referred to as the Flack method, provides an unambiguous assignment of the (R) or (S) configuration at the chiral center.

Chiroptical Methods (e.g., Optical Rotatory Dispersion (ORD), Circular Dichroism (CD)) for Enantiomeric Purity and Stereochemical Assignment

Chiroptical methods are spectroscopic techniques that rely on the differential interaction of chiral molecules with polarized light. creative-biostructure.com These methods are particularly valuable for studying chiral compounds like this compound in solution.

Optical Rotatory Dispersion (ORD) measures the rotation of the plane of polarized light as a function of wavelength. creative-biostructure.comyoutube.com A chiral compound will rotate the light, and the magnitude and direction of this rotation change with wavelength, generating an ORD spectrum. osti.gov

Circular Dichroism (CD) measures the difference in absorption of left- and right-handed circularly polarized light by a chiral molecule. youtube.com A CD spectrum is a plot of this differential absorption versus wavelength. The carbonyl group of the acyl chloride is a chromophore that would be expected to give rise to a CD signal.

For this compound, both ORD and CD could be used to:

Confirm Chiral Purity: A sample of a single enantiomer will produce a distinct ORD or CD spectrum, while a racemic mixture (equal amounts of both enantiomers) will be chiroptically silent. The magnitude of the observed rotation or CD signal is proportional to the enantiomeric excess of the sample.

Assign Stereochemistry: The sign and shape of the ORD and CD curves, often referred to as the Cotton effect, can be correlated to the absolute configuration of the stereocenter. While empirical rules can sometimes be applied, modern approaches often involve comparing the experimental CD/ORD spectra with spectra predicted from quantum mechanical calculations for both the (R) and (S) enantiomers to make a confident stereochemical assignment. nih.gov

Computational and Theoretical Chemistry Studies of 2 Methyl 1,3 Dithiane 2 Carbonyl Chloride

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Ab Initio Methods)

Quantum chemical calculations are powerful tools used to investigate the properties of molecules at the atomic and electronic levels. Methods like Density Functional Theory (DFT) and ab initio calculations could provide fundamental insights into the behavior of 2-Methyl-1,3-dithiane-2-carbonyl chloride.

Electronic Structure Analysis (HOMO/LUMO, Charge Distribution, Electrostatic Potential)

An analysis of the electronic structure would reveal key aspects of the molecule's reactivity.

HOMO/LUMO: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability. For a molecule like this compound, the HOMO would likely be localized on the sulfur atoms, while the LUMO would be centered on the electron-deficient carbonyl carbon of the acyl chloride group.

Charge Distribution: Calculations would quantify the partial atomic charges on each atom, highlighting the polar nature of the C-Cl and C=O bonds. The carbonyl carbon would be expected to have a significant positive charge, making it a primary site for nucleophilic attack.

Electrostatic Potential (ESP) Map: An ESP map would visually represent the charge distribution on the molecule's surface. Regions of negative potential (typically colored red or yellow) indicate electron-rich areas, such as the carbonyl oxygen and sulfur atoms, which are susceptible to electrophilic attack. Regions of positive potential (blue) would highlight the electron-poor areas, like the carbonyl carbon and the hydrogen atoms.

Conformational Analysis and Energy Landscapes

The 1,3-dithiane (B146892) ring is known to exist predominantly in a chair conformation, similar to cyclohexane. A computational conformational analysis would identify the most stable three-dimensional arrangement of this compound.

Energy Landscapes: By calculating the potential energy for different arrangements (conformations) of the atoms, an energy landscape can be constructed. This would identify the global minimum energy structure (the most stable conformer) and other local minima (less stable conformers). For this molecule, key considerations would be the axial versus equatorial positions of the methyl and carbonyl chloride groups at the C2 position. Steric hindrance and electronic effects would determine the preferred conformation. It is generally expected that the chair conformation of the dithiane ring would be the most stable.

Prediction of Spectroscopic Parameters (e.g., NMR, IR Frequencies)

Computational methods can predict spectroscopic data, which is invaluable for identifying and characterizing compounds.

NMR Spectroscopy: Theoretical calculations can predict the chemical shifts for ¹H and ¹³C NMR spectra. These predicted values, when compared to experimental data, can confirm the structure of the molecule and its dominant conformation.

IR Frequencies: The calculation of vibrational frequencies allows for the prediction of an infrared (IR) spectrum. This would show characteristic peaks, such as a strong absorption band for the C=O stretch of the carbonyl chloride group and various C-S and C-H stretching and bending vibrations.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a vital tool for understanding how chemical reactions occur at a molecular level. For this compound, a highly reactive acyl chloride, studies would likely focus on its reactions with nucleophiles.

Transition State Identification and Intrinsic Reaction Coordinate (IRC) Analysis

To understand a reaction mechanism, chemists identify the transition state—the highest energy point along the reaction pathway.

Transition State (TS) Identification: Computational methods are used to locate the precise geometry and energy of the transition state for a given reaction, for instance, the addition of a nucleophile to the carbonyl carbon.

Intrinsic Reaction Coordinate (IRC) Analysis: An IRC calculation maps the reaction pathway from the transition state down to the reactants and products. This confirms that the identified TS correctly connects the desired starting materials and products and provides a detailed picture of the bond-breaking and bond-forming processes.

Activation Energy and Reaction Energy Profiles

Activation Energy: The energy difference between the reactants and the transition state is the activation energy (Ea). This value is critical as it determines the rate of the reaction. A lower activation energy implies a faster reaction.

Molecular Dynamics (MD) Simulations for Reactivity in Solution Phase

For a reactive species such as an acyl chloride, the explicit inclusion of solvent molecules is crucial. In a protic solvent, for instance, MD simulations can reveal the formation and dynamics of hydrogen bond networks around the carbonyl group and the chlorine atom. These interactions can significantly impact the electrophilicity of the carbonyl carbon and the stability of the leaving group, thereby modulating the reaction rate. In aprotic solvents, simulations can illustrate how solvent polarity and organization affect the solute's rotational and vibrational motions, which are precursors to a chemical reaction.

A key aspect that can be studied is the solvent's role in the initial stages of nucleophilic attack on the carbonyl carbon of this compound. MD simulations can map the free energy landscape of the approaching nucleophile, identifying preferential pathways and the energetic barriers associated with them. The dithiane ring itself, with its bulky sulfur atoms, imposes steric constraints that can be dynamically influenced by the surrounding solvent molecules.

Furthermore, MD simulations can be used to calculate the potential of mean force (PMF) along a defined reaction coordinate. For the hydrolysis of this compound, this coordinate could be the distance between the carbonyl carbon and the oxygen of a water molecule. The resulting free energy profile provides quantitative estimates of the activation energy, offering insights into the reaction kinetics that are often difficult to obtain experimentally.

The following table summarizes key parameters and potential findings from MD simulations of this compound in different solvent environments.

| Simulation Parameter | Water (Protic) | Acetonitrile (B52724) (Aprotic, Polar) | Dichloromethane (B109758) (Aprotic, Nonpolar) |

| Solvent Model | TIP3P, SPC/E | OPLS-AA | GAFF |

| Force Field | AMBER, CHARMM | AMBER, CHARMM | GAFF |

| Ensemble | NPT (Isothermal-Isobaric) | NPT (Isothermal-Isobaric) | NPT (Isothermal-Isobaric) |

| Temperature | 298 K | 298 K | 298 K |

| Pressure | 1 atm | 1 atm | 1 atm |

| Potential Findings | Strong H-bonding to carbonyl oxygen, stabilization of chloride leaving group, lower activation energy for hydrolysis. | Dipole-dipole interactions with the carbonyl group, moderate solvation of ions. | Weak van der Waals interactions, higher propensity for aggregation, potentially slower reaction rates. |

Ligand and Reagent Design Principles Derived from Computational Studies

Computational studies on this compound and related structures can provide fundamental principles for the design of novel ligands and reagents. By understanding the electronic and steric properties of this molecule, chemists can rationally modify its structure to achieve desired reactivity and selectivity.

One of the primary applications of computational chemistry in this context is the generation of quantitative structure-activity relationships (QSAR). nih.gov By calculating a variety of molecular descriptors for a series of dithiane-based compounds, correlations can be established between these descriptors and their observed reactivity. Descriptors such as the electrostatic potential at the carbonyl carbon, the LUMO (Lowest Unoccupied Molecular Orbital) energy, and steric parameters can be used to build predictive models for the design of new reagents with enhanced performance.

For instance, in the context of ligand design for a specific biological target, the 2-methyl-1,3-dithiane (B1361393) moiety can serve as a scaffold. nih.gov Computational docking studies could be employed to predict the binding orientation of derivatives within a receptor's active site. Based on these predictions, modifications to the dithiane ring or the acyl group can be proposed to enhance binding affinity and selectivity. For example, replacing the methyl group with larger, more functionalized substituents could lead to new interactions with the protein.